

# Spectroscopic Profile of Methyl 1H-imidazole-2-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 1H-imidazole-2-carboxylate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 1H-imidazole-2-carboxylate**, a key heterocyclic compound with applications in pharmaceutical research and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for researchers and scientists. The data presented is based on closely related analogs and established principles of spectroscopic analysis, providing a robust reference for identification and characterization.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses of a close analog, cyclohexyl 1-methyl-1H-imidazole-2-carboxylate, which serves as a representative model for the core structure of **Methyl 1H-imidazole-2-carboxylate**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
7.12	s	Imidazole C-H
7.00	s	Imidazole C-H
4.97	tt	O-CH (cyclohexyl)
3.99	s	N-CH <sub>3</sub>
2.08 – 1.95	m	Cyclohexyl CH <sub>2</sub>
1.88 – 1.78	m	Cyclohexyl CH <sub>2</sub>
1.68 – 1.54	m	Cyclohexyl CH <sub>2</sub>
1.47 – 1.32	m	Cyclohexyl CH <sub>2</sub>
1.32 – 1.18	m	Cyclohexyl CH <sub>2</sub>

Data is for cyclohexyl 1-methyl-1H-imidazole-2-carboxylate as a close structural analog.[\[1\]](#)

Table 2: <sup>13</sup>C NMR Spectroscopic Data (126 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
158.8	C=O (Ester carbonyl)
137.0	Imidazole C2
129.3	Imidazole C4/C5
126.0	Imidazole C4/C5
74.3	O-CH (cyclohexyl)
35.9	N-CH <sub>3</sub>
31.6	Cyclohexyl CH <sub>2</sub>
25.2	Cyclohexyl CH <sub>2</sub>
24.1	Cyclohexyl CH <sub>2</sub>

Data is for cyclohexyl 1-methyl-1H-imidazole-2-carboxylate as a close structural analog.[\[1\]](#)

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2934, 2858	Strong	C-H stretch (aliphatic)
1702	Strong	C=O stretch (ester)
1412	Medium	C-N stretch (imidazole ring)
1256	Strong	C-O stretch (ester)
1127	Strong	C-N stretch (imidazole ring)
781	Strong	C-H out-of-plane bend (aromatic)

Data is for cyclohexyl 1-methyl-1H-imidazole-2-carboxylate as a close structural analog.[\[1\]](#)

Table 4: Mass Spectrometry (MS) Data

m/z	Ion Type
209.1285	[M+H] <sup>+</sup> (Calculated for C <sub>11</sub> H <sub>17</sub> N <sub>2</sub> O <sub>2</sub> )
209.1286	[M+H] <sup>+</sup> (Found)

Data is for cyclohexyl 1-methyl-1H-imidazole-2-carboxylate as a close structural analog, obtained via High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).[\[1\]](#)

## Experimental Protocols

The spectroscopic data presented in this guide are based on established methodologies for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a 500 MHz spectrometer.[\[1\]](#) The sample was dissolved in deuterated chloroform (CDCl<sub>3</sub>).

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

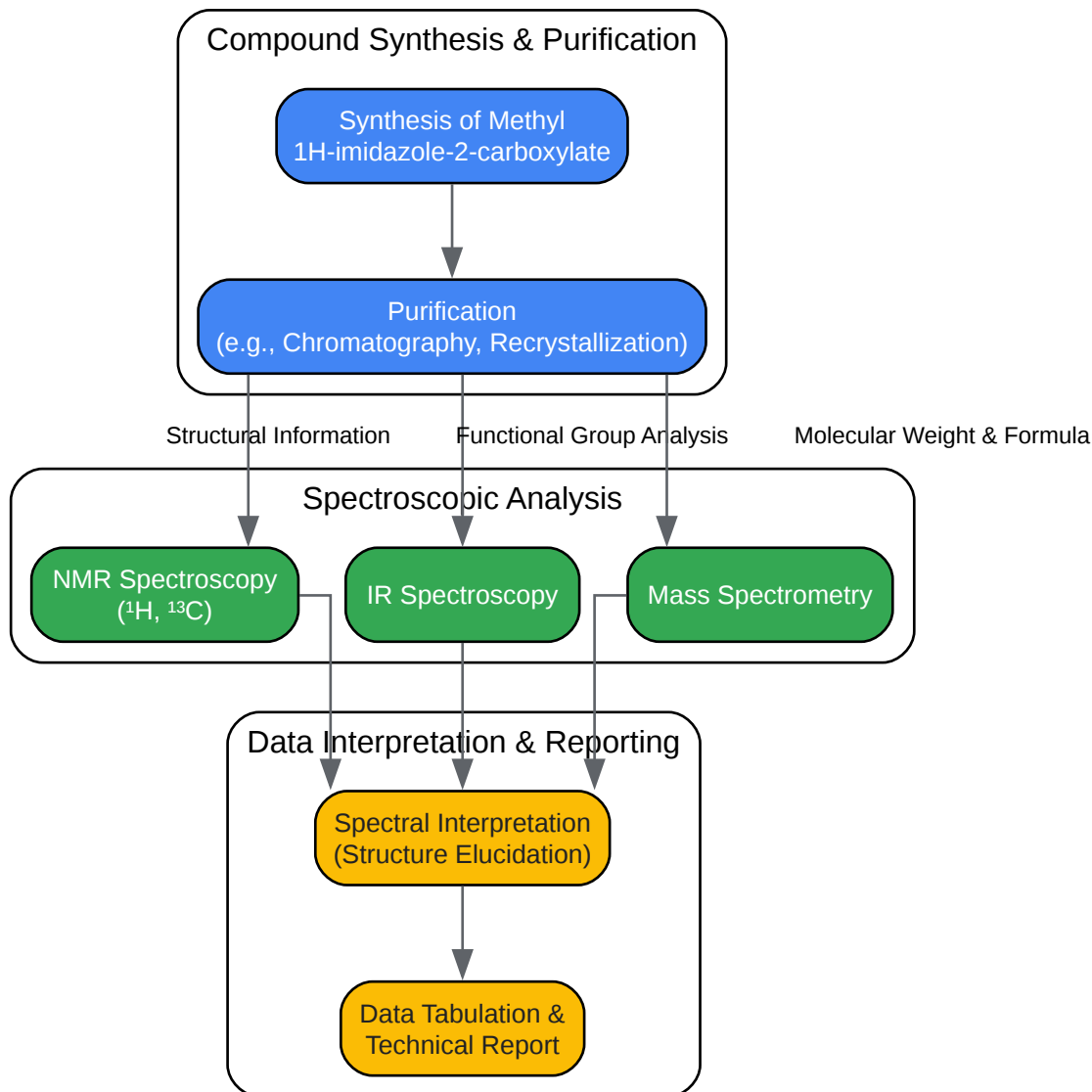
Infrared (IR) Spectroscopy: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.<sup>[1]</sup> The data is reported in wavenumbers ( $\text{cm}^{-1}$ ).

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) was performed using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) mass analyzer.<sup>[1]</sup> The reported mass-to-charge ratio ( $m/z$ ) corresponds to the protonated molecule  $[\text{M}+\text{H}]^+$ .

## Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Methyl 1H-imidazole-2-carboxylate**.

## General Workflow for Spectroscopic Analysis



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## References

- 1. Photocatalytic acyl azolium-promoted alkoxycarbonylation of trifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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